molecular formula C22H19BrN4O3S B11044535 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11044535
M. Wt: 499.4 g/mol
InChI Key: ILJKJZDFEZEUPU-BHGWPJFGSA-N
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Description

N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a brominated phenyl group, a methoxymethyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the brominated phenyl group and the methoxymethyl group. The final step involves the formation of the hydrazide moiety through a condensation reaction with hydrazine derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The brominated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups.

Scientific Research Applications

N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine derivatives: These compounds share the thienopyridine core structure and exhibit similar chemical properties.

    Brominated phenyl compounds: These compounds contain a brominated phenyl group and undergo similar substitution reactions.

    Hydrazide derivatives: These compounds have a hydrazide moiety and are used in similar applications, such as drug development.

Uniqueness

N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H19BrN4O3S

Molecular Weight

499.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19BrN4O3S/c1-13-9-15(12-30-2)18-19(27-7-3-4-8-27)20(31-22(18)25-13)21(29)26-24-11-14-10-16(23)5-6-17(14)28/h3-11,28H,12H2,1-2H3,(H,26,29)/b24-11+

InChI Key

ILJKJZDFEZEUPU-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)N4C=CC=C4)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(C=CC(=C3)Br)O)N4C=CC=C4)COC

Origin of Product

United States

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